

# **AS-99 TFA's chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interes | t         |           |
|---------------------|-----------|-----------|
| Compound Name:      | AS-99 TFA |           |
| Cat. No.:           | B8210099  | Get Quote |

## AS-99 TFA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AS-99 trifluoroacetate (TFA) is a first-in-class, potent, and selective small molecule inhibitor of the histone methyltransferase ASH1L.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **AS-99 TFA**. It is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug discovery. This document details the mechanism of action of AS-99, summarizes its key quantitative data, and provides detailed protocols for relevant experimental assays.

## **Chemical Structure and Properties**

AS-99 is a selective inhibitor of ASH1L histone methyltransferase. The trifluoroacetate salt form, **AS-99 TFA**, is often used in research.

Chemical Name: N-[[3-[3-(Aminothioxomethyl)phenyl]-1-[1-[(trifluoromethyl)sulfonyl]-4-piperidinyl]-1H-indol-6-yl]methyl]-1-methyl-3-azetidinecarboxamide

2D Chemical Structure (AS-99):

A 2D representation of the chemical structure of AS-99.

## **Physicochemical Properties**



| Property                         | Value                                                                                        | Sou |
|----------------------------------|----------------------------------------------------------------------------------------------|-----|
| Molecular Formula (AS-99)        | C27H30F3N5O3S2                                                                               |     |
| Molecular Weight (AS-99)         | 593.68 g/mol                                                                                 | _   |
| Molecular Formula (AS-99<br>TFA) | C29H31F6N5O5S2                                                                               |     |
| Molecular Weight (AS-99 TFA)     | 707.71 g/mol                                                                                 | _   |
| Solubility                       | Soluble in DMSO (59.37<br>mg/mL, 100 mM for AS-99;<br>250 mg/mL, 353.25 mM for<br>AS-99 TFA) | _   |
| Purity                           | ≥98% (HPLC)                                                                                  | -   |
| Appearance                       | Solid                                                                                        | _   |

# **Mechanism of Action and Signaling Pathway**

AS-99 functions as a selective inhibitor of the ASH1L (Absent, Small, or Homeotic-like 1) histone methyltransferase. ASH1L is a key enzyme that catalyzes the mono- and dimethylation of histone H3 at lysine 36 (H3K36), an epigenetic mark associated with active gene transcription.

The mechanism of AS-99 involves its direct binding to the autoinhibitory loop region within the catalytic SET domain of ASH1L. This binding event prevents the enzyme from engaging with its histone substrate, thereby inhibiting H3K36 methylation.

In the context of MLL-rearranged leukemias, the MLL fusion proteins aberrantly drive the expression of leukemogenic target genes. ASH1L activity is crucial for maintaining the expression of these genes. By inhibiting ASH1L, AS-99 leads to a dose-dependent downregulation of key MLL fusion target genes, including MEF2C, DLX2, FLT3, and HOXA9. This disruption of the oncogenic transcription program ultimately blocks cell proliferation, induces apoptosis, and promotes differentiation in MLL leukemia cells.

## **AS-99 Signaling Pathway in MLL Leukemia**





Click to download full resolution via product page

Signaling pathway of AS-99 in MLL-rearranged leukemia.

# **Quantitative Data**

**In Vitro Activity** 

| Parameter   | Value        | Cell Lines                                                                  | Assay                                   | Source |
|-------------|--------------|-----------------------------------------------------------------------------|-----------------------------------------|--------|
| IC50        | 0.79 μΜ      | -                                                                           | Histone<br>Methyltransferas<br>e Assay  |        |
| Kd          | 0.89 μΜ      | -                                                                           | Binding Assay                           |        |
| GI50        | 1.8 - 3.6 μΜ | MV4;11,<br>MOLM13,<br>KOPN8, RS4;11<br>(MLL-<br>rearranged)                 | MTT Cell<br>Viability Assay (7<br>days) |        |
| Selectivity | >100-fold    | Panel of 20 histone methyltransferas es (including NSD1, NSD2, NSD3, SETD2) | -                                       | _      |

# In Vivo Pharmacokinetics (Mouse Model)



| Parameter        | Value                | Administration  | Source |
|------------------|----------------------|-----------------|--------|
| AUC (i.v.)       | 9701 hr <i>ng/mL</i> | Intravenous     |        |
| AUC (i.p.)       | 10,699 hrng/mL       | Intraperitoneal |        |
| Half-life (t1/2) | ~5-6 hours           | i.v. and i.p.   | _      |
| Cmax             | >10 μM               | i.v. and i.p.   | -      |

# **Experimental Protocols MTT Cell Viability Assay**

This protocol is used to assess the effect of AS-99 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

#### Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> to 1 x 10<sup>5</sup> cells/well in 100 μL of cell culture medium. Include wells with medium only for background control.
- Compound Treatment: Add various concentrations of AS-99 or vehicle control (e.g., DMSO) to the wells.
- Incubation: Incubate the plate for the desired period (e.g., 7 days) at 37°C in a humidified
   CO2 incubator.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
- Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.



- Solubilization: Add 100  $\mu$ L of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

## **Annexin V Apoptosis Assay**

This flow cytometry-based assay is used to detect and quantify apoptosis induced by AS-99.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

#### Methodology:

- Cell Treatment: Treat cells with various concentrations of AS-99 or vehicle control for the desired duration (e.g., 7 days).
- Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Staining: To 100  $\mu$ L of the cell suspension, add 5  $\mu$ L of fluorochrome-conjugated Annexin V and 2  $\mu$ L of Propidium Iodide (1 mg/mL).
- Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.
- Analysis: Analyze the cells by flow cytometry immediately. Healthy cells are Annexin Vnegative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late
  apoptotic or necrotic cells are both Annexin V-positive and PI-positive.



# **CUT&RUN (Cleavage Under Targets and Release Using Nuclease) Assay**

This protocol is used to profile the genome-wide distribution of H3K36me2 marks following AS-99 treatment.

Principle: CUT&RUN is a method for profiling protein-DNA interactions. It involves the targeted cleavage of DNA surrounding a protein of interest by an antibody-tethered micrococcal nuclease (MNase), followed by the release and sequencing of the resulting DNA fragments.

#### Methodology:

- Cell Preparation: Harvest cells treated with AS-99 or DMSO.
- Cell Immobilization: Bind the cells to Concanavalin A-coated magnetic beads.
- Permeabilization and Antibody Incubation: Permeabilize the cells with digitonin and incubate with a primary antibody specific for H3K36me2 overnight at 4°C.
- pAG-MNase Binding: Wash the cells and incubate with a protein A/G-MNase fusion protein.
- Targeted Cleavage: Wash away unbound pAG-MNase and activate the nuclease by adding Ca2+. Incubate on ice to allow for targeted DNA cleavage.
- Fragment Release and DNA Purification: Stop the reaction and release the cleaved chromatin fragments. Purify the DNA from these fragments.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
- Data Analysis: Analyze the sequencing data to identify and quantify H3K36me2 peaks.

## **Experimental Workflow: Cellular Response to AS-99**





Click to download full resolution via product page

Workflow for assessing the cellular and molecular effects of AS-99.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific -JP [thermofisher.com]
- 2. ASH1L inhibitor AS-99|CAS 2323623-93-2|DC Chemicals [dcchemicals.com]
- To cite this document: BenchChem. [AS-99 TFA's chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8210099#as-99-tfa-s-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com